Methyl (2E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoate
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Overview
Description
(E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate is an organic compound with the molecular formula C11H9F3O2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with a trifluoromethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate typically involves the Heck coupling reaction. This reaction is carried out between an aryl halide and an alkene in the presence of a palladium catalyst. For instance, the reaction of 4-bromo-1-(trifluoromethyl)benzene with methyl acrylate in the presence of a palladium catalyst and a base such as triethylamine can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The choice of solvents, catalysts, and reaction parameters are crucial in industrial settings to ensure cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Similar in structure but lacks the trifluoromethyl group.
Ethyl 3-(4-(trifluoromethyl)phenyl)acrylate: Similar but with an ethyl ester group instead of a methyl ester.
4-(Trifluoromethyl)phenylacetic acid: Contains the trifluoromethyl group but differs in the overall structure.
Uniqueness
(E)-Methyl 3-(4-(trifluoromethyl)phenyl)acrylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability, lipophilicity, and resistance to metabolic degradation. These properties make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C11H9F3O2 |
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Molecular Weight |
230.18 g/mol |
IUPAC Name |
methyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H9F3O2/c1-16-10(15)7-4-8-2-5-9(6-3-8)11(12,13)14/h2-7H,1H3 |
InChI Key |
YUEFITCWDISQAO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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